![molecular formula C17H17NO5S B2742158 Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-52-9](/img/structure/B2742158.png)
Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound. The structure of a similar compound, dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide (PTD), has been investigated in low-temperature noble gas matrixes (Ar, Kr, Xe), amorphous solid, and the crystalline state by infrared spectroscopy and computational methods .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create analogs with improved pharmacological properties. Its unique heterocyclic framework may interact with specific biological targets, making it a candidate for antiparasitic, antiviral, or anticancer drug development .
Antileishmanial Activity
Studies have shown that this compound possesses potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate could serve as a starting point for developing new antileishmanial agents .
Antimalarial Potential
Malaria remains a global health concern, and novel antimalarial compounds are urgently needed. Computational studies suggest that this compound interacts favorably with the active site of the enzyme LmPTR1, which is essential for parasite survival. Further exploration may reveal its potential as an antimalarial agent .
Organic Electronics
The π-conjugated system in the pyrrolo-thiazole core makes this compound interesting for organic electronics. Researchers investigate its use in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-rich and electron-poor regions allow for efficient charge transport .
Photophysical Properties
Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits intriguing photophysical properties. Its absorption and emission spectra can be tuned by modifying the substituents. Researchers explore its potential in fluorescence-based sensors and imaging applications .
Coordination Chemistry
The carboxylate groups in this compound can coordinate with metal ions. Researchers investigate its metal-binding properties for applications in catalysis, luminescent materials, and supramolecular chemistry. The unique pyrrolo-thiazole scaffold may stabilize specific metal complexes .
Mechanism of Action
Target of Action
Some related compounds have shown potent in vitro antipromastigote activity
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its observed effects . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
It’s known that related compounds can interact with various biochemical pathways, but the exact pathways influenced by this specific compound are yet to be determined .
Result of Action
Related compounds have shown antipromastigote activity, suggesting potential antimicrobial effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational behavior of a similar compound was investigated in low-temperature noble gas matrixes (Ar, Kr, Xe), amorphous solid, and the crystalline state . This suggests that the physical state and temperature can impact the behavior of these types of compounds.
properties
IUPAC Name |
dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-10-5-4-6-11(7-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNKYSKPKWYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
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